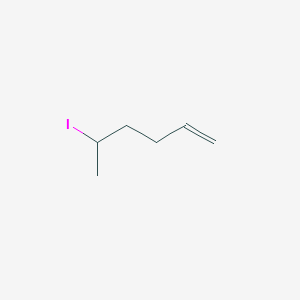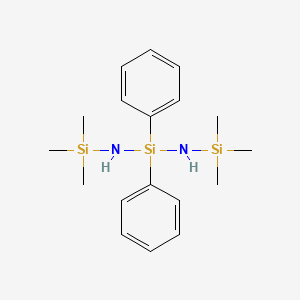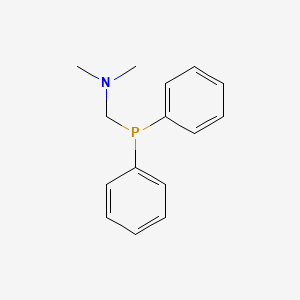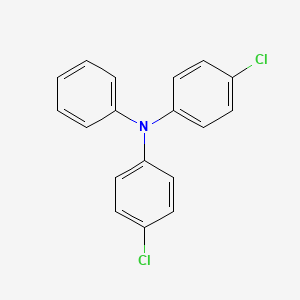
4-Chloro-N-(4-chlorophenyl)-N-phenylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-N-(4-chlorophenyl)-N-phenylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of two chlorine atoms attached to the phenyl rings and an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(4-chlorophenyl)-N-phenylaniline typically involves the reaction of 4-chloroaniline with 4-chlorobenzaldehyde under specific conditions. One common method is the reductive amination process, where the imine intermediate is reduced to form the desired secondary amine. Sodium borohydride (NaBH₄) is often used as the reducing agent due to its high selectivity and efficiency .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions. The process generally includes the use of triethylamine as an acid-binding agent and inert solvents to facilitate the reaction. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-N-(4-chlorophenyl)-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone imine derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, quinone imines, and secondary amines. These products have diverse applications in chemical synthesis and industrial processes .
Wissenschaftliche Forschungsanwendungen
4-Chloro-N-(4-chlorophenyl)-N-phenylaniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-Chloro-N-(4-chlorophenyl)-N-phenylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cellular processes, thereby exerting its antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloroaniline: A precursor in the synthesis of 4-Chloro-N-(4-chlorophenyl)-N-phenylaniline, known for its use in dye production.
4-Chlorophenylamine: Another related compound with similar chemical properties and applications.
4-Chloro-N-Butylcathinone: Structurally similar but with different functional groups, used in forensic and research applications.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of two chlorine atoms on the phenyl rings. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
20440-96-4 |
|---|---|
Molekularformel |
C18H13Cl2N |
Molekulargewicht |
314.2 g/mol |
IUPAC-Name |
4-chloro-N-(4-chlorophenyl)-N-phenylaniline |
InChI |
InChI=1S/C18H13Cl2N/c19-14-6-10-17(11-7-14)21(16-4-2-1-3-5-16)18-12-8-15(20)9-13-18/h1-13H |
InChI-Schlüssel |
WRGARJNIJQWVLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





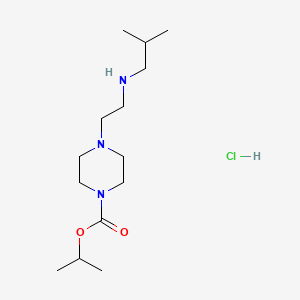
![ethyl N-[6-amino-5-nitro-4-[2-(4-sulfamoylphenyl)ethylamino]pyridin-2-yl]carbamate](/img/structure/B14709760.png)


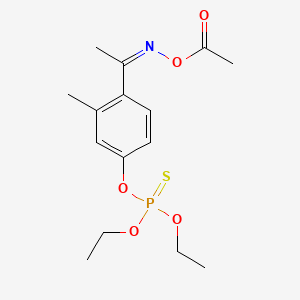
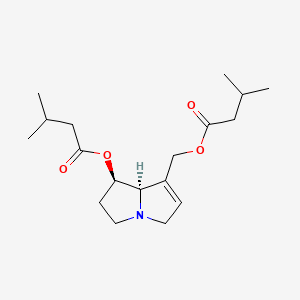
![(E)-N,1-Bis[4-(pentyloxy)phenyl]methanimine](/img/structure/B14709785.png)
